molecular formula C21H24FN5 B5682802 3-(4-fluorophenyl)-6-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]pyridazine

3-(4-fluorophenyl)-6-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]pyridazine

Cat. No. B5682802
M. Wt: 365.4 g/mol
InChI Key: OIKMDHIAKYZNSB-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-6-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]pyridazine is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including neuroscience and pharmacology. In

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-6-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]pyridazine involves its interaction with certain receptors in the brain. Specifically, it has been found to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood and movement. It has also been found to have an inhibitory effect on certain enzymes that are involved in the metabolism of drugs, which may have implications for the development of new drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-fluorophenyl)-6-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]pyridazine are still being studied. However, it has been found to have an inhibitory effect on certain enzymes that are involved in the metabolism of drugs, which may have implications for the development of new drugs. It has also been found to have a high affinity for certain receptors in the brain, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-fluorophenyl)-6-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]pyridazine in lab experiments include its potential use in the treatment of neurological disorders and its inhibitory effect on certain enzymes that are involved in the metabolism of drugs. However, there are also limitations to its use in lab experiments. For example, the synthesis of this compound requires expertise in organic chemistry and specialized equipment, which may limit its availability to certain research groups.

Future Directions

There are several future directions for the study of 3-(4-fluorophenyl)-6-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]pyridazine. One potential direction is the further exploration of its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Another potential direction is the development of new drugs based on its inhibitory effect on certain enzymes that are involved in the metabolism of drugs. Additionally, further studies may be needed to fully understand the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-6-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]pyridazine involves a multi-step process. The initial step involves the synthesis of 3-(4-fluorophenyl)pyridazine, which is then reacted with 3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinecarboxylic acid to form the final product. The synthesis of this compound requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

This compound has been studied for its potential use in various areas of scientific research, including neuroscience and pharmacology. It has been found to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. It has also shown promise in the field of pharmacology, as it has been found to have an inhibitory effect on certain enzymes that are involved in the metabolism of drugs.

properties

IUPAC Name

3-(4-fluorophenyl)-6-[3-(1-propan-2-ylimidazol-2-yl)piperidin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5/c1-15(2)27-13-11-23-21(27)17-4-3-12-26(14-17)20-10-9-19(24-25-20)16-5-7-18(22)8-6-16/h5-11,13,15,17H,3-4,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKMDHIAKYZNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-6-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]pyridazine

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